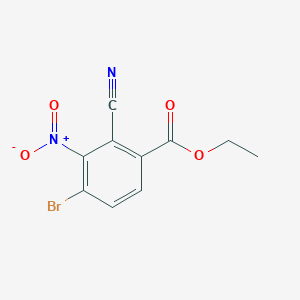
Ethyl 2-bromo-5-cyano-3-(trifluoromethyl)phenylacetate
Overview
Description
Ethyl 2-bromo-5-cyano-3-(trifluoromethyl)phenylacetate (EBCTFP) is a synthetic organic compound with a wide range of applications in the scientific research field. It is a colorless liquid with a melting point of 25°C and a boiling point of 101°C. EBCTFP has a number of advantages over other compounds in its class, such as its stability and low toxicity. Its unique chemical structure makes it a highly versatile compound, with potential applications in a variety of areas.
Scientific Research Applications
Ethyl 2-bromo-5-cyano-3-(trifluoromethyl)phenylacetate has a wide range of potential applications in the scientific research field. It is used as a reagent in the synthesis of other compounds, and as a catalyst for chemical reactions. It is also used in the synthesis of drugs and other pharmaceuticals, as well as in the production of polymers and other materials. In addition, this compound has been used in the study of enzyme kinetics and protein-ligand interactions.
Mechanism of Action
The mechanism of action of Ethyl 2-bromo-5-cyano-3-(trifluoromethyl)phenylacetate is not completely understood, but it is believed to involve the formation of a complex between the compound and a target molecule. This complex then undergoes a series of reactions, resulting in the formation of a new product. The exact mechanism of action varies depending on the target molecule and the reaction conditions.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, such as the enzyme acetylcholinesterase, which is involved in the regulation of neurotransmitter levels. In addition, this compound has been shown to have anti-inflammatory and anti-cancer properties, as well as to increase the production of certain proteins.
Advantages and Limitations for Lab Experiments
One of the main advantages of using Ethyl 2-bromo-5-cyano-3-(trifluoromethyl)phenylacetate in laboratory experiments is its stability. It is a relatively stable compound, with a long shelf-life and low toxicity. This makes it an ideal choice for researchers who need to store large amounts of the compound for long periods of time. In addition, this compound is relatively easy to synthesize and use in experiments. However, one of the main limitations of using this compound is its low solubility in water, which can make it difficult to use in certain experiments.
Future Directions
There are a number of potential future directions for research on Ethyl 2-bromo-5-cyano-3-(trifluoromethyl)phenylacetate. One potential area of research is the development of new synthetic methods for the production of the compound. In addition, further research could be conducted on the biochemical and physiological effects of this compound, as well as its potential applications in drug development and other areas. Finally, research could be conducted on the mechanism of action of this compound, in order to better understand its effects on target molecules.
properties
IUPAC Name |
ethyl 2-[2-bromo-5-cyano-3-(trifluoromethyl)phenyl]acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9BrF3NO2/c1-2-19-10(18)5-8-3-7(6-17)4-9(11(8)13)12(14,15)16/h3-4H,2,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBQXACGQVXVNEU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=C(C(=CC(=C1)C#N)C(F)(F)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9BrF3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















